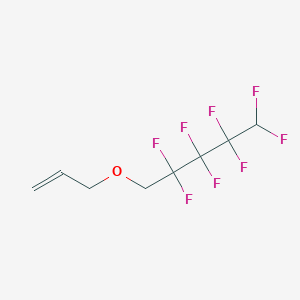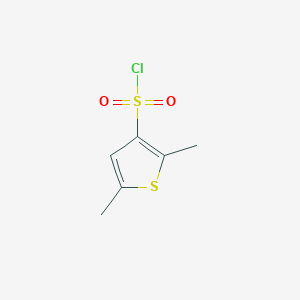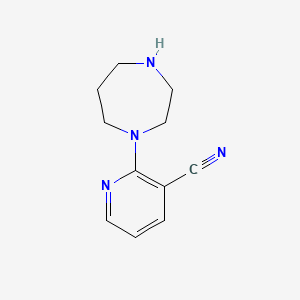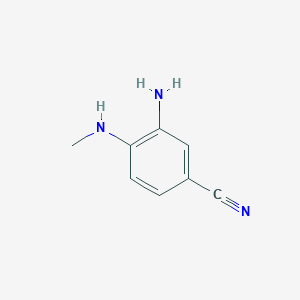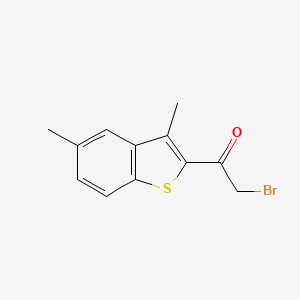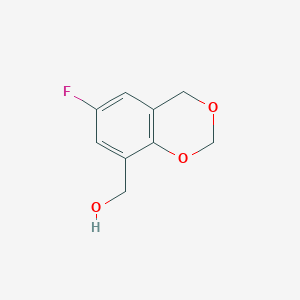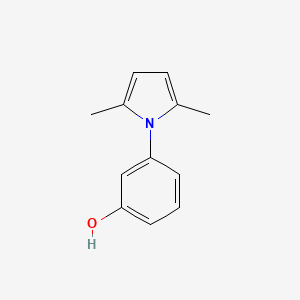
1-(But-3-en-1-yl)-4-fluorobenzene
Overview
Description
“1-(But-3-en-1-yl)-4-fluorobenzene” is a compound that contains a but-3-en-1-yl group (a four-carbon chain with a double bond) attached to the first carbon of a fluorobenzene ring . Fluorobenzene is a derivative of benzene, where one hydrogen atom is replaced by a fluorine atom .
Synthesis Analysis
While the exact synthesis method for “1-(But-3-en-1-yl)-4-fluorobenzene” isn’t available, similar compounds are often synthesized through reactions like nucleophilic substitution or coupling reactions . For instance, a compound with a but-3-en-1-yl group can be synthesized from commercially available materials using simple reagents .Molecular Structure Analysis
The molecule likely has regions of high electron density around the benzene ring and the double bond in the but-3-en-1-yl group. The fluorine atom on the benzene ring is highly electronegative, which could create a polar region .Scientific Research Applications
1. Intermolecular Interactions and Crystal Structures
1-(But-3-en-1-yl)-4-fluorobenzene's characteristics contribute to understanding intermolecular interactions in fluorobenzenes. Thalladi et al. (1998) explored the nature of C−H···F−C interactions in fluorobenzenes, highlighting the role of fluorine atoms in determining the structure of crystalline compounds (Thalladi et al., 1998).
2. Photophysics and Aggregation Effects
Levitus et al. (2001) studied 1,4-bis(2-hydroxy-2-methyl-3-butynyl)-2-fluorobenzene, analyzing its absorption and emission spectra in both solutions and crystals. Their research helps understand the effect of aggregation on the photophysics of such compounds (Levitus et al., 2001).
3. Electrochemical Fluorination
The work of Momota et al. (1998) on the electrochemical fluorination of aromatic compounds, including derivatives of fluorobenzene, provides insights into the synthetic pathways and reactions of these compounds under electrochemical conditions (Momota et al., 1998).
4. Excited-State Dynamics
The research by Li and Lopez (2022) on fluorobenzenes, including 1-(But-3-en-1-yl)-4-fluorobenzene, focuses on understanding the excited-state dynamics and reaction mechanisms through machine learning accelerated simulations (Li & Lopez, 2022).
5. Organometallic Chemistry
Pike et al. (2017) highlighted the use of fluorobenzenes in organometallic chemistry. They discussed how fluorobenzenes like 1-(But-3-en-1-yl)-4-fluorobenzene can be used as solvents or ligands in organometallic reactions due to their weak π-electron donation capabilities (Pike et al., 2017).
6. Photofragment Spectroscopy
The study of photofragment spectroscopy by Gu et al. (2001) on fluorobenzenes helps understand the photodissociation mechanisms, providing insights into the electronic and structural dynamics of these molecules (Gu et al., 2001).
7. Nucleophilic Aroylation
Suzuki et al. (2008) described a process for the nucleophilic aroylation of fluorobenzenes. This research offers a synthetic approach for modifying fluorobenzene compounds, including 1-(But-3-en-1-yl)-4-fluorobenzene (Suzuki et al., 2008).
Future Directions
properties
IUPAC Name |
1-but-3-enyl-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F/c1-2-3-4-9-5-7-10(11)8-6-9/h2,5-8H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFAIJCWQUVINB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382042 | |
| Record name | 1-(But-3-en-1-yl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(But-3-en-1-yl)-4-fluorobenzene | |
CAS RN |
2248-13-7 | |
| Record name | 1-(3-Buten-1-yl)-4-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2248-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(But-3-en-1-yl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



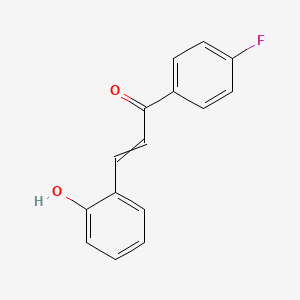
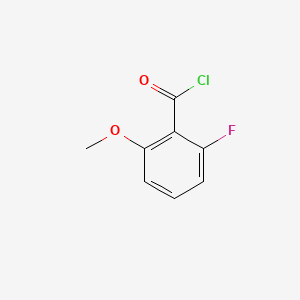
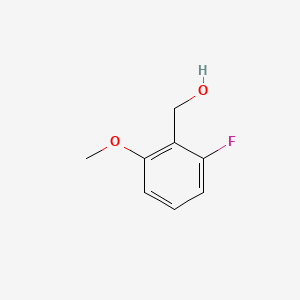
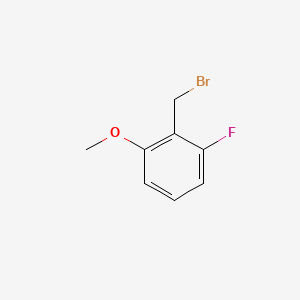
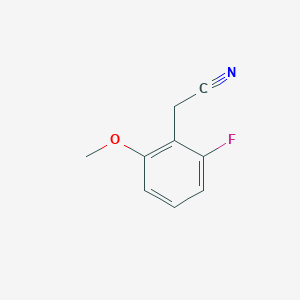
![3-[(2-Thienylmethyl)amino]propanenitrile](/img/structure/B1333663.png)
